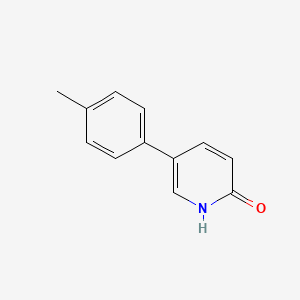

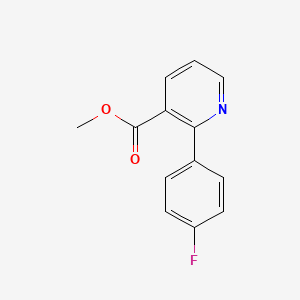

2-Hydroxy-5-(4-methylphenyl)pyridine

概要

説明

“2-Hydroxy-5-(4-methylphenyl)pyridine” is a chemical compound that may be used as a pharmaceutical intermediate . It is a clear yellow to gold liquid .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Reactions at the benzylic position can be resonance stabilized, while on any other carbon on the alkyl group can’t . This is a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br .Physical And Chemical Properties Analysis

“2-Hydroxy-5-(4-methylphenyl)pyridine” is a clear yellow to gold liquid . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hydroxy-5-(4-methylphenyl)pyridine, focusing on six unique applications:

Pharmaceutical Development

2-Hydroxy-5-(4-methylphenyl)pyridine: has shown potential in pharmaceutical development, particularly in the synthesis of new therapeutic agents. Its unique structure allows it to act as a scaffold for the development of drugs targeting various diseases. Researchers have explored its use in creating compounds with anti-inflammatory, antimicrobial, and anticancer properties .

Antileishmanial and Antimalarial Agents

This compound has been investigated for its potential as an antileishmanial and antimalarial agent. Studies have shown that derivatives of 2-Hydroxy-5-(4-methylphenyl)pyridine exhibit significant activity against Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively . These findings suggest that it could be a valuable lead compound for developing new treatments for these neglected tropical diseases.

Catalysis in Organic Synthesis

In organic chemistry, 2-Hydroxy-5-(4-methylphenyl)pyridine is used as a ligand in catalytic processes. Its ability to coordinate with metal ions makes it useful in various catalytic reactions, including cross-coupling reactions and hydrogenation processes. This application is crucial for the efficient synthesis of complex organic molecules .

Material Science

The compound is also explored in material science for its potential in creating novel materials with specific properties. For instance, it can be used in the synthesis of polymers and nanomaterials with unique electronic, optical, or mechanical properties. These materials have applications in electronics, photonics, and advanced manufacturing .

Analytical Chemistry

In analytical chemistry, 2-Hydroxy-5-(4-methylphenyl)pyridine is employed as a reagent for detecting and quantifying various analytes. Its chemical properties allow it to form complexes with metal ions, which can be measured using spectroscopic techniques. This application is valuable in environmental monitoring, clinical diagnostics, and industrial quality control .

Biological Research

The compound is used in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for probing the structure and function of enzymes and receptors. This research can lead to a better understanding of biological processes and the development of new therapeutic strategies .

作用機序

Target of Action

It’s worth noting that pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the potential antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of these parasites .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that 2-hydroxy-5-(4-methylphenyl)pyridine may have similar effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIRFQGKPCSCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604829 | |

| Record name | 5-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(4-methylphenyl)pyridine | |

CAS RN |

1111115-93-5 | |

| Record name | 5-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B3045565.png)

![Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B3045572.png)

![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)

![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)